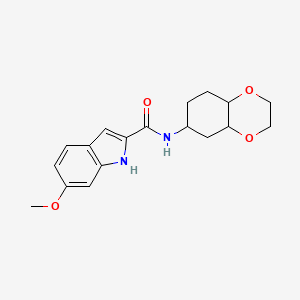

6-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)-1H-indole-2-carboxamide

Description

Properties

IUPAC Name |

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-6-methoxy-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4/c1-22-13-4-2-11-8-15(20-14(11)10-13)18(21)19-12-3-5-16-17(9-12)24-7-6-23-16/h2,4,8,10,12,16-17,20H,3,5-7,9H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEQCVJXJNHOMRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)NC3CCC4C(C3)OCCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Methoxy-N-(octahydro-1,4-benzodioxin-6-yl)-1H-indole-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the compound's synthesis, biological evaluations, and mechanisms of action based on recent studies and findings.

Chemical Structure and Properties

The compound can be described by the following chemical details:

- Molecular Formula: C15H19N3O3

- Molecular Weight: 289.33 g/mol

- CAS Number: [insert CAS number if available]

The structural features include a methoxy group, an indole moiety, and a carboxamide functional group which are known to contribute to its biological activity.

Antiproliferative Effects

Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The compound demonstrated significant activity with IC50 values indicating its effectiveness in inhibiting cell growth.

The compound's mechanism appears to involve the induction of apoptosis in cancer cells. Key apoptotic markers such as Caspases 3, 8, and 9 were significantly activated upon treatment with the compound. Additionally, alterations in the expression of Bcl-2 family proteins were observed, suggesting a pathway involving mitochondrial dysfunction.

Antioxidative Activity

In vitro assays have shown that this compound exhibits antioxidative properties. This was measured using standard assays such as DPPH and ABTS, where the compound outperformed several known antioxidants.

Case Studies

A notable study involved the treatment of breast cancer cells with varying concentrations of the compound. The results indicated a dose-dependent response in cell viability and apoptosis induction.

Study Overview

- Objective: Evaluate the antiproliferative effects on breast cancer cells.

- Methodology: MTT assay for cell viability; flow cytometry for apoptosis detection.

- Findings: Significant reduction in cell viability at concentrations above 3 µM; increased apoptosis markers detected.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Variations

† Molecular weight inferred from (C21H21N3O5). ‡ Estimated using analogous compounds in .

Key Observations :

- Functional Group Impact : The carboxamide group in the target compound improves solubility over chloroacetamide derivatives (), which may prioritize membrane permeability.

Physicochemical and Pharmacokinetic Properties

Analysis :

- The target compound’s moderate LogP balances lipophilicity and solubility, contrasting with highly lipophilic quinolinium derivatives () and polar coumarin hybrids ().

- The octahydro-BZD ’s saturated structure may reduce metabolic oxidation compared to aromatic systems, improving half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.